Diethylene glycol dimethacrylate

Description

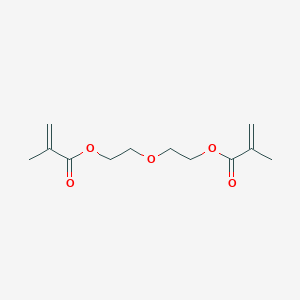

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-9(2)11(13)16-7-5-15-6-8-17-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCMNSHQOZQILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-18-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(oxydi-2,1-ethanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8044882 | |

| Record name | Di(ethylene glycol) dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid, with an ester-like odor; [HSDB] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

120-125 °C at 0.27 kPa | |

| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.056 @ 20 °C | |

| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | Diethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1250 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

2358-84-1 | |

| Record name | Diethylene glycol, dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2358-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol bis(methacrylate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002358841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(oxydi-2,1-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(ethylene glycol) dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydi-2,1-ethanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R42PUI926F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYLENE GLYCOL BIS(METHACRYLATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Preparation Methodologies of Diethylene Glycol Dimethacrylate

Esterification Reactions for Diethylene Glycol Dimethacrylate Synthesis

Esterification is a direct and common method for synthesizing DEGDMA. This process involves the reaction of diethylene glycol with methacrylic acid. The reaction is an equilibrium process, and to drive it towards the formation of the product, the removal of a by-product, typically water, is essential.

Acid-Catalyzed Esterification Processes

The esterification of diethylene glycol with methacrylic acid is typically catalyzed by a strong acid. google.com This acid catalyst protonates the carbonyl oxygen of the methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of diethylene glycol.

Commonly used acid catalysts include p-toluenesulfonic acid. google.com The reaction is generally carried out in the presence of a solvent, such as toluene, which can form an azeotrope with the water produced during the reaction, facilitating its removal and shifting the equilibrium towards the product side. google.com To prevent the unwanted polymerization of the methacrylate (B99206) monomers during the reaction, a polymerization inhibitor like thiodiphenylamine is often added. google.com

The general reaction can be represented as:

HO(CH₂)₂O(CH₂)₂OH + 2 CH₂(CH₃)C(O)OH ⇌ CH₂(CH₃)C(O)O(CH₂)₂O(CH₂)₂OC(O)C(CH₃)CH₂ + 2 H₂O

Optimization of Reaction Conditions and Reagent Ratios

The efficiency of DEGDMA synthesis via esterification is significantly influenced by several factors, including the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. Research has shown that optimizing these parameters is crucial for maximizing the yield and purity of the final product.

For instance, in the preparation of triethylene glycol dimethacrylate, a related compound, a molar ratio of triethylene glycol to methacrylic acid is a key parameter. google.com The amount of catalyst, such as tosic acid, is also critical, with typical concentrations ranging from 1.2% to 4.2% of the total mass of the reactants. google.com The reaction temperature is controlled to facilitate the reaction while minimizing side reactions and polymerization. Stirring for a period of 2 to 9 hours is often employed to ensure thorough mixing and reaction completion. google.com

Table 1: Example of Optimized Reaction Conditions for Glycol Dimethacrylate Synthesis

| Parameter | Value/Range | Purpose |

| Reactant Molar Ratio (Glycol:Methacrylic Acid) | Varies, often with an excess of the acid or alcohol | To drive the reaction to completion. |

| Catalyst (e.g., p-toluenesulfonic acid) | 1.2 - 4.2% of total reactant mass google.com | To increase the reaction rate. |

| Polymerization Inhibitor (e.g., thiodiphenylamine) | 0.3 - 0.5% of total reactant mass google.com | To prevent premature polymerization. |

| Solvent (e.g., Toluene) | 50 - 90% of total reactant mass google.com | To facilitate azeotropic removal of water. |

| Reaction Temperature | Typically elevated, e.g., until reflux google.com | To increase the reaction rate. |

| Reaction Time | 2 - 9 hours google.com | To allow the reaction to proceed to completion. |

Transesterification Routes for this compound Production

Transesterification offers an alternative pathway to DEGDMA, involving the reaction of diethylene glycol with an acrylic ester, most commonly methyl methacrylate (MMA). In this process, the methyl group of MMA is exchanged with the diethylene glycol moiety. A significant advantage of this method is that the by-product, methanol (B129727), is more volatile than water, making it easier to remove from the reaction mixture.

Catalytic Systems for Transesterification (e.g., Lithium Amide/Lithium Chloride)

A variety of catalytic systems can be employed for the transesterification synthesis of DEGDMA. These can be broadly categorized into homogeneous and heterogeneous catalysts. researchgate.net Homogeneous catalysts, such as sodium methoxide, sodium hydroxide (B78521), and potassium hydroxide, are often used. nih.gov

Heterogeneous catalysts, such as modified hydrotalcites, offer advantages in terms of separation and reusability. nih.govrsc.org For example, a series of KF-modified Ca–Al hydrotalcite solid base catalysts have shown high activity in the transesterification of ethylene (B1197577) glycol monomethyl ether with methyl laurate. rsc.org Another study investigated the use of zinc- and titanium-modified hydrotalcites for the transesterification of dimethyl terephthalate (B1205515) with ethylene glycol. nih.gov While not directly for DEGDMA, these studies highlight the potential of such catalytic systems. The use of a composite catalyst composed of an alkali metal salt and an alkaline-earth metallic oxide or hydroxide has also been reported to have a good catalytic effect. google.com

Reaction Rectification and By-product Removal Strategies

A key strategy to enhance the efficiency of transesterification is the continuous removal of the alcohol by-product (e.g., methanol) from the reaction mixture. This is often achieved through a process called reaction rectification or reactive distillation. google.com By carrying out the reaction in a distillation apparatus, the more volatile methanol can be continuously removed as it is formed, shifting the reaction equilibrium towards the formation of DEGDMA. google.com

This technique not only increases the conversion rate but also shortens the reaction time and can reduce the formation of unwanted polymers. google.com Following the reaction, the excess methyl methacrylate is typically removed by distillation under reduced pressure. google.com

Influence of Catalyst Type and Concentration on Purity and Efficiency

The choice of catalyst and its concentration has a profound impact on the purity and efficiency of the transesterification reaction. The catalyst's role is to accelerate the reaction to achieve a high yield in a shorter time. researchgate.net

For instance, in the synthesis of ethylene glycol dimethacrylate, the use of a composite catalyst system was found to reduce reaction time and improve efficiency. google.com The concentration of the catalyst is also a critical parameter. In one patented method, the catalyst consumption is specified as 0.1% to 5.0% of the total raw material mass. google.com

The purity of the final product is also influenced by the catalyst. An effective catalyst will promote the desired reaction while minimizing side reactions. Following the reaction, the catalyst must be removed from the product. This is often achieved through distillation under reduced pressure. google.com The use of heterogeneous catalysts can simplify this purification step as they can be more easily separated from the reaction mixture. nih.gov

Table 2: Comparison of Catalytic Systems in Transesterification for Glycol Dimethacrylate Production

| Catalyst System | Advantages | Disadvantages | Example Application |

| Homogeneous Catalysts | |||

| Sodium Methoxide (CH₃ONa) | High activity, avoids water and soap formation. nih.gov | Expensive, difficult to separate from product. nih.gov | Large-scale biodiesel production. nih.gov |

| Sodium/Potassium Hydroxide (NaOH/KOH) | Less expensive than methoxides. nih.gov | Can lead to soap formation if water is present. | Biodiesel production. nih.gov |

| Heterogeneous Catalysts | |||

| Modified Hydrotalcites (e.g., KF-modified Ca-Al) | Easy to separate and reuse, can have high activity. nih.govrsc.org | May have lower activity than homogeneous catalysts. | Production of a novel biodiesel. rsc.org |

| Composite Catalysts (e.g., alkali metal salt + alkaline-earth oxide) | Good catalytic effect, can be recycled, reduces reaction time. google.com | Specific composition is critical for performance. | Preparation of ethylene glycol dimethacrylate. google.com |

Novel Synthesis Approaches for this compound and its Derivatives

The development of advanced materials has spurred research into novel synthesis methodologies for monomers like this compound (DEGDMA) and its derivatives. These new approaches aim to overcome the limitations of traditional methods, such as harsh reaction conditions, low yields, and the formation of impurities. Innovations focus on creating functional polymers, improving reaction efficiency, and synthesizing novel derivatives with tailored properties for specific applications, including in the biomedical field.

One significant area of innovation involves the synthesis of functional derivatives through graft copolymerization. A notable example is the synthesis of a novel anticancer nanoderivative where this compound (DEGDMA) and Dimethylaminoethyl Methacrylate (DMAEMA) were grafted onto a folate-esterified bagasse xylan (B1165943)/andrographolide (B1667393) (FA-BX/AD) composite. mdpi.comnih.gov This process utilizes a graft copolymerization and nanoprecipitation method. nih.gov The synthesis involves dissolving the FA-BX/AD composite in distilled water, adding an initiator solution like ammonium (B1175870) persulfate (APS), and then incrementally adding the mixed monomers (DMAEMA and DEGDMA). mdpi.com

Researchers investigated the optimal conditions to maximize the grafting rate (GR) of the monomers onto the xylan backbone. The effects of initiator concentration, the mass ratio of the backbone to the monomers, reaction temperature, and reaction time were systematically studied. mdpi.comnih.gov The highest grafting rate of 79% was achieved under specific optimized conditions. mdpi.comnih.gov

Table 1: Optimization of Grafting Reaction for FA-BX/AD-g-DMAEMA/DEGDMA NPs

| Parameter | Investigated Range | Optimal Condition | Resulting Grafting Rate (%) |

| Initiator Concentration (mmol/L) | --- | 55 | --- |

| Mass Ratio (FA-BX/AD to Monomer) | --- | 1:2 | --- |

| Reaction Temperature (°C) | --- | 50 | --- |

| Reaction Time (h) | --- | 5 | 79 |

Data sourced from studies on the synthesis of a novel anticancer nanoderivative. mdpi.comnih.gov

Another novel approach is the synthesis of new polymerizable co-initiators for applications such as dental resins. One such derivative, ethylene glycol 3-diethylamino-propionate methacrylate (EGDPM), was synthesized via a Michael-Addition reaction. nih.gov This method represents a targeted approach to creating a functional monomer designed to act as a co-initiator in visible light-cured resin systems, potentially replacing conventional amines. nih.gov

Furthermore, advanced polymerization techniques are being employed to create polymers with specific functionalities. Free radical polymerization was used to synthesize poly[di(ethylene glycol) methyl methacrylate] (PDEGMA), a thermoresponsive polymer. tandfonline.com The synthesis was conducted in 2-butanone, using 2,2'-Azobisisobutyronitrile (AIBN) as the initiator and 1-dodecanethiol (B93513) as a chain transfer agent to control the molecular weight. tandfonline.com This polymer was then physically adsorbed onto polystyrene microspheres to create a novel thermoresponsive particle suspension with potential biomedical applications. tandfonline.com

Table 2: Reaction Conditions for Synthesis of Poly[di(ethylene glycol) methyl methacrylate] (PDEGMA)

| Component | Role | Amount/Concentration |

| Di(ethylene glycol) methyl methacrylate | Monomer | 11 g (59 mmol) |

| 2-Butanone | Solvent | 20 mL |

| 2,2'-Azobisisobutyronitrile (AIBN) | Initiator | 0.07 g (0.4 mmol) |

| 1-Dodecanethiol | Chain Transfer Agent | 0.08 g (0.4 mmol) |

| Temperature | Reaction Condition | 70°C |

| Time | Reaction Condition | 1 h |

Data sourced from research on novel thermoresponsive suspensions. tandfonline.com

Improvements to traditional synthesis methods, such as transesterification, are also being developed. Patented methods describe the use of composite catalysts, for instance, a combination of alkali metal salts and alkaline-earth metallic oxides or hydroxides, to improve reaction efficiency and reduce reaction time for producing ethylene glycol dimethacrylate from methyl methacrylate and ethylene glycol. google.com Another approach to enhance purity and yield for related compounds like triethylene glycol dimethacrylate involves conducting the esterification reaction under controlled vacuum pressure (-0.04 to -0.08 MPa), which facilitates the removal of byproducts and drives the reaction to completion. google.com

Compound Names

Polymerization Mechanisms and Kinetic Studies of Diethylene Glycol Dimethacrylate

Free-Radical Polymerization Kinetics

The free-radical polymerization of diethylene glycol dimethacrylate (DEGDM) is a complex process characterized by several distinct kinetic features. As a dimethacrylate monomer, its polymerization leads to the formation of a highly cross-linked network structure. This process is marked by autoacceleration, where the polymerization rate increases significantly, and is influenced by diffusion-controlled reactions from the very beginning.

Photoinitiated Polymerization Kinetics

Photoinitiation is a common method to induce the polymerization of DEGDM, offering spatial and temporal control over the reaction. The kinetics of this process are highly dependent on the type and concentration of the photoinitiator system used.

The choice of photoinitiator system significantly impacts the polymerization kinetics of DEGDM. Commonly used systems include camphorquinone (B77051) (CQ) combined with an amine co-initiator and 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA).

Camphorquinone/Amine Systems: CQ is a widely used photoinitiator in dental resins and other biomedical applications. doi.org It absorbs blue light, typically in the 400-500 nm wavelength range. researchgate.net Upon irradiation, CQ enters an excited triplet state and abstracts a hydrogen atom from an amine co-initiator, generating free radicals that initiate polymerization. researchgate.netresearchgate.net The efficiency of these systems is influenced by the type of amine used. researchgate.netresearchgate.net For instance, the rate of polymerization can differ between aliphatic and aromatic amines due to their different quenching reactivities with the excited CQ. researchgate.net The concentration of both CQ and the amine is crucial; higher concentrations can lead to a faster polymerization rate, but can also affect the final properties of the polymer network. doi.orgconicet.gov.ar

2,2-Dimethoxy-2-phenylacetophenone (DMPA): DMPA is another effective photoinitiator that generates free radicals upon exposure to UV light. wikipedia.orgcalpaclab.commedchemexpress.com It is often used for the photopolymerization of methacrylate (B99206) monomers. sigmaaldrich.com Studies on similar dimethacrylate systems have shown that increasing the photoinitiator concentration generally enhances the maximum rate of the reaction. mdpi.com For example, in the photopolymerization of poly(ethylene glycol) diacrylate, a 400% increase in the maximal reaction rate was observed when the photoinitiator concentration was increased. mdpi.com However, the initiator concentration may not significantly influence the microscopic structure or swelling behavior of the resulting polymer network. mdpi.com

The table below summarizes the characteristics of these two common photoinitiator systems.

| Photoinitiator System | Activating Wavelength | Mechanism | Influence of Concentration |

| Camphorquinone/Amine | Blue light (400-500 nm) | Hydrogen abstraction from amine by excited CQ | Higher concentration can increase polymerization rate. doi.orgresearchgate.net |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | UV light | Cleavage to form free radicals | Higher concentration increases the maximum reaction rate. wikipedia.orgmdpi.com |

The propagation rate coefficient (k_p) and the termination rate coefficient (k_t) are fundamental parameters in polymerization kinetics. For dimethacrylates like DEGDM, these coefficients are not constant throughout the reaction.

The propagation rate coefficient, k_p, describes the rate of addition of monomer units to the growing polymer chain. cmu.edu In related methacrylate systems, k_p has been shown to be influenced by the reaction medium. For example, in aqueous solutions, k_p can increase significantly with higher water content. researchgate.net

The termination rate coefficient, k_t, represents the rate at which growing polymer chains are deactivated. In the polymerization of multifunctional monomers like DEGDM, termination is diffusion-controlled from the very early stages of the reaction. scielo.org.mxkpi.ua As the polymer network forms and viscosity increases, the mobility of the large polymer radicals decreases, leading to a significant drop in k_t. wikipedia.org This decrease in the termination rate is a primary cause of autoacceleration. wikipedia.org

Specialized techniques like pulsed-laser polymerization (PLP) in conjunction with size-exclusion chromatography (SEC) are used to determine k_p. researchgate.netmdpi.com The ratio k_t/k_p can be obtained from single-pulse (SP) PLP experiments that monitor monomer conversion over time. cmu.edu

The following table presents typical ranges for propagation and termination rate coefficients for methacrylate polymerizations.

| Kinetic Parameter | Description | Influencing Factors | Typical Values (L mol⁻¹ s⁻¹) |

| Propagation Rate Coefficient (k_p) | Rate of monomer addition to growing chain | Monomer type, solvent, temperature | 10² - 10⁴ cmu.edumdpi.com |

| Termination Rate Coefficient (k_t) | Rate of deactivation of radical chains | Viscosity, polymer concentration, chain length | 10⁶ - 10⁸ (at low conversion) cmu.edu |

In the cross-linking polymerization of DEGDM, diffusion-controlled reactions are not just a high-conversion phenomenon; they play a crucial role from the outset. scielo.org.mxkpi.ua

Polymer Diffusion and Termination: The termination reaction, involving two large polymer radicals, is diffusion-controlled from very low conversions. scielo.org.mxwikipedia.org As the polymer network grows, the mobility of these radicals is severely restricted, causing the termination rate coefficient to plummet. This is the key driver of autoacceleration. wikipedia.org

Monomer Diffusion and Propagation: As the polymerization progresses and the system approaches the gel point and beyond, the diffusion of the smaller monomer molecules also becomes restricted. acs.org When monomer diffusion becomes the rate-limiting step, the propagation reaction becomes diffusion-controlled, leading to autodeceleration. nih.gov The accessibility of pendant double bonds on the polymer network also plays a role in the reaction dynamics. kpi.ua

The onset of diffusion control is strongly linked to the formation of the polymer network. acs.org Studies on similar systems have shown that the point at which radical deactivation becomes diffusion-controlled corresponds to a high gel fraction, indicating that network formation is the primary cause. acs.org

The gel point is a critical transition during the polymerization of DEGDM, marking the inception of an infinite, cross-linked polymer network. At this point, the viscosity of the system increases dramatically, and the material transitions from a viscous liquid to a solid gel.

The dynamics of network formation are complex. Initially, small, branched polymer chains are formed. As the reaction proceeds, these chains grow and interconnect, eventually leading to the formation of a single macroscopic network. The structure of this network continues to evolve after the gel point as more monomer is incorporated and further cross-linking occurs.

The formation of the network directly influences the kinetic phenomena observed. The restricted mobility of polymer chains within the network is responsible for the decrease in the termination rate and subsequent autoacceleration. wikipedia.org The eventual trapping of reactive sites within the dense network contributes to the reaction slowing down at high conversions. kpi.ua The structure of the dimethacrylate, specifically the length of the glycol chain between the methacrylate groups, can influence the mobility of pendant double bonds and thus affect the maximum reaction rate. kpi.ua

Impact of Temperature on Photopolymerization Rate and Limiting Conversion

The temperature at which photopolymerization is conducted has a profound effect on both the rate of reaction and the final degree of monomer conversion. Generally, for dimethacrylate resins, an increase in temperature leads to an increase in the polymerization rate. This is attributed to the enhanced mobility of the monomer and growing polymer chains, which facilitates the propagation reaction.

The limiting conversion, or the maximum extent of the reaction, is also highly dependent on the curing temperature. At temperatures near the glass transition temperature (Tg) of the monomer, the limiting conversion is low due to restricted molecular mobility. As the curing temperature increases, the free volume within the system expands, allowing for greater segmental mobility and a rapid rise in the limiting conversion. This trend continues until, at higher temperatures, the polymerization becomes topologically controlled. In some cases, a decrease in grafting rate has been observed at temperatures exceeding 50°C, attributed to an increase in the rates of chain transfer, homopolymerization, and chain termination.

| Curing Temperature (°C) | General Effect on Photopolymerization Rate | General Effect on Limiting Conversion |

| Near Monomer Tg | Low | Low |

| Increasing (up to ~160°C) | Increases | Increases rapidly |

| Above ~160°C | Decreases due to depropagation | May be topologically controlled |

Thermal Polymerization Kinetics

Thermal polymerization of this compound, typically initiated by the decomposition of a thermal initiator like azobisisobutyronitrile (AIBN), exhibits characteristic kinetic profiles. The reaction rate is influenced by several factors, including initiator concentration and the presence of a crosslinking agent.

Mechanistic Analysis of Polymerization Steps

Chain Propagation and Cross-Linking Reactions

Once initiated, the polymer chain grows through the sequential addition of monomer molecules to the active radical center in a process called chain propagation. In the case of a difunctional monomer like DEGDMA, the growing chain contains a pendant methacrylate group that can also react. This leads to cross-linking, where two polymer chains are joined together, forming a three-dimensional network.

The propagation step is influenced by the local environment and the mobility of the methacrylate units. As the polymerization progresses and a cross-linked network forms, the mobility of the growing radical chains becomes restricted. This phenomenon, known as the gel effect or autoacceleration, leads to a significant increase in the polymerization rate because the termination reactions, which are diffusion-controlled, are hindered more than the propagation reactions. The introduction of crosslinks between chains is a primary reason for the reduction in the mobility of the growing radical chains.

Termination Mechanisms (Mono-, Bimolecular, and Mixed-Type)

Termination of the growing polymer chains can occur through several mechanisms. In bimolecular termination, two growing macroradicals react with each other, either by combination or disproportionation. This is the conventional termination mechanism in free-radical polymerization.

However, in the highly viscous and cross-linked environment of dimethacrylate polymerization, the mobility of large macroradicals is severely restricted. This leads to the consideration of other termination mechanisms. Monomolecular termination, where a macroradical is trapped and becomes inactive, has been proposed as a significant mechanism, especially at higher conversions.

Kinetic models have been developed to describe the polymerization rate under non-steady-state conditions, considering monomolecular, bimolecular, and mixed-type termination. Studies have shown that a mixed-type model, which incorporates both the trapping of macroradicals (monomolecular) and the reaction of two macroradicals (bimolecular), can effectively describe the experimental data. This suggests that monomolecular termination is an essential mechanism in these systems. Reaction diffusion-controlled termination also becomes dominant as the reaction progresses.

Post-Polymerization Phenomena and Dark Reaction Kinetics

After the initiation source (e.g., UV light) is removed, polymerization does not necessarily cease immediately. The "dark reaction" refers to the continuation of polymerization due to the presence of long-lived radicals trapped within the polymer network. The lifetimes of these radicals can be significant, especially in densely cross-linked systems where their mobility is severely hindered.

The kinetics of these post-polymerization reactions can be

Influence of Additives and Environment on Polymerization

The polymerization process of this compound (DEGDMA) is highly sensitive to the presence of additives and the surrounding chemical environment. These factors can significantly alter the reaction kinetics, the final degree of conversion, and the ultimate physical and chemical properties of the resulting polymer network. Understanding these influences is critical for tailoring the polymer for specific applications, from dental composites to hydrogels for tissue engineering. This section explores the roles of ionic liquids, diluents, and water content in the polymerization of DEGDMA.

Ionic liquids (ILs), which are organic salts that are liquid at room temperature, have been investigated as additives to control the photopolymerization of dimethacrylates. chemicalbook.compolysciences.com Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, make them versatile modifiers in polymerization systems. polysciences.com

Research on poly(ethylene glycol)dimethacrylates (PEGDMA), a close structural relative of DEGDMA, reveals that the effect of ILs on photopolymerization kinetics is complex and depends on the specific nature of both the monomer and the ionic liquid. chemicalbook.comnist.gov Studies have categorized PEGDMA monomers into two groups based on their reactivity in the presence of ILs. One group shows only slight changes in polymerization kinetics with the addition of ILs, while the other exhibits significant alterations. chemicalbook.comnist.gov This behavior is attributed to the theory of "kinetically favorable or unfavorable monomer associations". nist.gov

The chemical structure of the ionic liquid, particularly its cation and anion, plays a crucial role. For instance, imidazolium-based ILs have been found to accelerate the photopolymerization of triethylene glycol dimethacrylate (TEGDM), a related monomer, but suppress the polymerization of a higher molecular weight PEGDMA. chemicalbook.com In contrast, certain phosphonium-based ILs can significantly increase the polymerization rate of less reactive, higher molecular weight PEGDMs, enabling high monomer conversion. chemicalbook.com The acceleration is linked to the IL's ability to alter the electron density of the monomer's C=C and C=O bonds through intermolecular interactions, which in turn affects the monomer's reactivity toward radical attack. science.gov

Beyond kinetics, the presence of residual ionic liquids in the final polymer can modify its properties. ILs can physically interact with the polymer network, acting as plasticizers and increasing the material's thermal stability. nist.gov Furthermore, they can impart ionic conductivity to the polymer, with measured values reaching up to 3.62 x 10⁻³ S/cm at 25°C, opening possibilities for applications such as solid polymer electrolytes. nist.gov

| Ionic Liquid Type | Effect on Polymerization Rate | Impact on Polymer Properties | Governing Mechanism |

|---|---|---|---|

| Imidazolium-based | Accelerates polymerization of shorter-chain dimethacrylates (e.g., TEGDM); Suppresses polymerization of longer-chain PEGDMA. chemicalbook.com | Can improve diffraction efficiency in holographic composites. polysciences.com | Alteration of monomer C=O and C=C bond electron density. science.gov |

| Phosphonium-based | Significantly accelerates polymerization of low-reactivity, longer-chain PEGDMA. chemicalbook.com | Allows for the use of low-reactivity monomers. chemicalbook.com | Formation of "kinetically favorable" monomer associations. nist.gov |

In many applications, particularly in dental restorative materials, high-viscosity dimethacrylate monomers like bisphenol A-glycidyl methacrylate (Bis-GMA) are mixed with a lower-viscosity reactive diluent to improve handling, enhance reactivity, and increase the final monomer conversion. nist.gov Triethylene glycol dimethacrylate (TEGDMA) is a commonly used reactive diluent in these systems. chemicalbook.comnist.gov

The choice and concentration of a reactive diluent also have a direct impact on the mechanical properties of the final cross-linked polymer. Increasing the content of a reactive diluent like propylene (B89431) glycol dimethacrylate (PGDMA) in a resin formulation has been shown to increase the degree of cross-linking, resulting in higher tensile and flexural strengths of the cured material.

| Diluent | Monomer System | Effect on Polymerization/Properties |

|---|---|---|

| Triethylene glycol dimethacrylate (TEGDMA) | Bis-GMA | Reduces viscosity, improves monomer mobility, and can increase final conversion. nist.gov |

| Poly(ethylene glycol) 400 (PEG400) | This compound (DEGDMA) | Reaction diffusion constant remained unchanged even at 50 wt % diluent. nist.gov |

| Propylene glycol dimethacrylate (PGDMA) | Generic Acrylate Resin | Increased content leads to a higher degree of cross-linking, enhancing tensile and flexural strength. |

This compound and its longer-chain homologues are frequently used to create hydrogels, which are three-dimensional, hydrophilic polymer networks capable of holding large amounts of water. researchgate.net In the synthesis of these hydrogels, particularly via photopolymerization, water is not just a solvent but a critical component that influences the polymerization process and the final properties of the network. researchgate.netnih.gov

The water content, along with the monomer concentration, is a key parameter that can be controlled to tailor the properties of the resulting hydrogel. nih.gov The amount of water present during polymerization affects the network formation and its structure. This, in turn, dictates crucial properties such as the swelling ratio, mechanical strength, and the mesh size of the polymer network. mdpi.com

The crosslinking degree is a primary factor affecting the swelling behavior of chemically crosslinked hydrogels. researchgate.net A higher density of crosslinks, which can be influenced by the monomer-to-water ratio during polymerization, typically leads to a reduction in the swelling capability because the ability of water to enter and exit the hydrogel structure is diminished. researchgate.net Conversely, the hydrophilicity of the monomer itself contributes to the water uptake ability of the hydrogel network. acs.org The final water content of the swollen hydrogel is a balance between the hydrophilic nature of the polymer chains and the constraints imposed by the cross-linked structure.

Copolymerization Research Involving Diethylene Glycol Dimethacrylate

Free-Radical Copolymerization with Other Monomers

Free-radical copolymerization is a principal method for integrating diethylene glycol dimethacrylate into larger polymer structures. Its two methacrylate (B99206) groups allow it to act as a cross-linking agent, creating three-dimensional networks. The nature of the resulting copolymer is heavily influenced by the comonomer used in the reaction.

Methacrylate-Based Copolymerization

The copolymerization of this compound with other methacrylate monomers is a common strategy in the development of materials for dental and biomedical applications. The similarity in the chemical nature of the methacrylate groups often leads to efficient incorporation and the formation of homogeneous networks.

Methyl Methacrylate (MMA): The copolymerization of ethylene (B1197577) glycol dimethacrylate (EGDMA), a close structural analog of DEGDMA, with methyl methacrylate (MMA) has been studied to enhance the mechanical and processing properties of the resulting polymer. mdpi.com Ultraviolet radiation can be used as a photochemical initiator for this copolymerization. mdpi.com Research has also explored the kinetics and microgel formation in MMA/EGDMA systems, revealing that the formation of heterogeneous structures through intramolecular reactions is a key feature. acs.orgosti.gov A mathematical model has been developed to simulate the copolymerization of MMA/EGDMA, which has been validated against experimental data, particularly at low crosslinker concentrations. scielo.org.mx

Hydroxyethyl Methacrylate (HEMA): While specific studies focusing solely on the copolymerization of DEGDMA with HEMA were not prevalent in the initial search, the general principles of methacrylate copolymerization suggest that these two monomers would readily copolymerize due to their structural similarities. This combination is often utilized in the formulation of hydrogels and biomaterials.

Urethane (B1682113) Dimethacrylate (UDMA): In the field of dental composites, the copolymerization of dimethacrylate monomers is crucial. Urethane dimethacrylate (UDMA) is frequently copolymerized with other dimethacrylates like triethylene glycol dimethacrylate (TEGDMA) and bisphenol A-glycidyl methacrylate (Bis-GMA) to create the organic matrix of dental restorative materials. nist.govnih.gov The addition of a reactive diluent like TEGDMA, which is structurally similar to DEGDMA, is often necessary to improve the viscosity, reactivity, and final conversion of these highly cross-linked systems. nist.gov Novel quaternary ammonium (B1175870) urethane-dimethacrylates have been synthesized and copolymerized with UDMA, Bis-GMA, and TEGDMA to impart antibacterial properties to the resulting copolymers. nih.gov

Triethylene Glycol Dimethacrylate (TEGDMA): The copolymerization of TEGDMA with other dimethacrylates, such as bis-GMA, is a well-researched area, particularly in dental materials science. nist.gov These systems exemplify a dimethacrylate/dimethacrylate polymerization involving a viscous monomer and a reactive diluent. nist.gov The kinetic behavior of these copolymerizations is complex, with the initial viscosity, relative reactivity of each monomer, and comonomer concentration all playing significant roles. nist.gov

Glycidyl (B131873) Methacrylate (GMA): Copolymers of glycidyl methacrylate (GMA) and ethylene glycol dimethacrylate (EGDMA) are of interest due to the reactive epoxy groups of GMA, which allow for further functionalization of the polymer matrix. scielo.brscielo.br The synthesis of these copolymers is often carried out via suspension polymerization, and the porosity of the resulting beads can be controlled by varying synthesis parameters such as the diluent and the monomer composition. scielo.brscielo.brresearchgate.net For instance, using cyclohexane (B81311) as a diluent and a higher content of EGDMA leads to more porous structures. scielo.brscielo.br These porous copolymers have applications as sorbents and in catalysis. scielo.bracs.org

| Comonomer | Polymerization Method | Key Findings | Applications |

| Methyl Methacrylate (MMA) | Photochemical initiation, Free-radical cross-linking | Heterogeneous structure formation, microgel formation. acs.orgosti.gov | Increased mechanical properties and processibility. mdpi.com |

| Urethane Dimethacrylate (UDMA) | Photocuring | Copolymerization with other dimethacrylates to form dental composite matrices. nist.govnih.gov | Dental restorative materials. nist.govnih.gov |

| Triethylene Glycol Dimethacrylate (TEGDMA) | Free-radical polymerization | Complex kinetics influenced by viscosity, reactivity, and concentration. nist.gov | Dental composites. nist.gov |

| Glycidyl Methacrylate (GMA) | Suspension polymerization | Porous structures can be tailored by synthesis parameters. scielo.brscielo.brresearchgate.net | Sorbents, catalysis. scielo.bracs.org |

Structural and Kinetic Aspects of Copolymer Formation

Understanding the structural and kinetic aspects of copolymer formation is essential for controlling the final properties of the polymer. This includes the relative reactivities of the monomers, the formation of heterogeneous structures, and the use of specialized polymerization techniques.

Reactivity Ratios in Copolymerization Systems

The reactivity ratios of monomers in a copolymerization system are critical parameters that describe the tendency of a growing polymer chain to add a monomer of the same type or the other monomer. While specific reactivity ratios for this compound were not explicitly detailed in the search results, studies on the closely related ethylene glycol dimethacrylate (EGDMA) provide valuable insights. For the copolymerization of EGDMA and methyl methacrylate (MMA), the reactivity ratios have been calculated as 0.6993 for EGDMA and 1.8635 for MMA. mdpi.com These values are crucial for predicting the copolymer composition and designing polymerization processes. tandfonline.comtandfonline.com The IUPAC provides robust methods for determining reactivity ratios from copolymer composition data. rsc.org

Microgel Formation and Heterogeneous Structure Development

A significant feature of the free-radical cross-linking copolymerization of dimethacrylates like EGDMA is the formation of heterogeneous structures, often in the form of microgels. acs.orgosti.govcapes.gov.br This phenomenon arises from intramolecular reactions and affects the curing behavior, rheological changes, and physical properties of the resulting polymer. acs.orgcapes.gov.br Studies on the MMA/EGDMA system have shown that for each molar ratio of monomers, there is a critical gelation concentration for microgel formation. researchgate.net These microgels are often compact, spherical particles. researchgate.net The development of these heterogeneous structures is a complex process that has been investigated using techniques such as differential scanning calorimetry, rheometry, and dynamic light scattering. acs.org

Graft Copolymerization Techniques and Applications

Graft copolymerization is a powerful technique for modifying the properties of polymers. It involves the attachment of side chains (grafts) of one type of polymer to a main polymer backbone of another type. cmu.edu this compound can be involved in graft copolymerization in several ways. For instance, it has been used as a monomer in the synthesis of a novel anticancer nanoderivative where dimethylaminoethyl methacrylate and this compound are grafted onto a folate-esterified bagasse xylan (B1165943)/andrographolide (B1667393) composite. mdpi.com The grafting rate and efficiency in such systems are influenced by factors like initiator concentration and reaction time. mdpi.com Another example involves the graft polymerization of poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) onto alumina (B75360) particles for the removal of nitrogen and sulfur compounds from gas oil. acs.org Furthermore, thermoresponsive polymers like poly(di(ethylene glycol) methyl ether methacrylate) have been grafted onto chitosan (B1678972) films to create surfaces for cell culture applications. mdpi.com

Hypercrosslinking Strategies for Enhanced Porosity

Hypercrosslinking is a significant strategy employed to create polymer networks with exceptionally high porosity and large surface areas from dimethacrylate-based monomers. This technique often involves a post-polymerization reaction where the initial polymer chains are further crosslinked using an external agent or by reacting with functional groups already present within the polymer structure.

A prevalent method involves the use of a Friedel-Crafts reaction to introduce additional crosslinks into a pre-formed polymer. nih.gov In this approach, a copolymer is first synthesized using a dimethacrylate crosslinker, such as the closely related Ethylene Glycol Dimethacrylate (EGDMA), along with a comonomer containing a reactive group suitable for hypercrosslinking, like vinylbenzyl chloride (VBC). nih.gov The chloromethyl groups on the VBC units act as internal electrophiles. nih.gov During the hypercrosslinking step, a catalyst, typically a Lewis acid like Iron (III) chloride (FeCl₃), is introduced. nih.gov This catalyst facilitates the conversion of the chloromethyl groups into methylene (B1212753) bridges that link adjacent phenyl rings on the polymer chains. nih.gov This extensive secondary crosslinking leads to a rigid, nanoporous structure with a very high specific surface area. nih.gov

Research has demonstrated the efficacy of this method in creating materials with significant porosity. For instance, hypercrosslinked polymers based on EGDMA and VBC have been reported to achieve Brunauer–Emmett–Teller (BET) surface areas as high as 1066 m²·g⁻¹. nih.gov Similarly, incorporating acrylonitrile (B1666552) as a polar monomer into a divinylbenzene-crosslinked polymer with VBC resulted in a hypercrosslinked terpolymer with a specific surface area reaching 1078 m²·g⁻¹. nih.gov The process typically involves swelling the initial copolymer in a suitable solvent like nitrobenzene, adding the catalyst, and heating the mixture to drive the reaction to completion. nih.gov

Influence of Comonomer Composition on Polymer Network Properties

The properties of polymer networks derived from this compound (DEGDMA) and its analogues are profoundly influenced by the type and concentration of the comonomers used during polymerization. By strategically selecting comonomers and adjusting their ratios, researchers can tailor the final material's characteristics, such as porosity, swelling behavior, and mechanical properties.

One key area of investigation is the relationship between the crosslinker concentration and the resulting network's physical structure. In copolymers of Glycidyl Methacrylate (GMA) and Ethylene Glycol Dimethacrylate (EGDMA), the EGDMA content directly impacts porosity. Studies using suspension polymerization have shown that increasing the proportion of EGDMA from 20% to 80% in the monomer mixture leads to copolymers with a higher surface area. scielo.br The degree of dilution during synthesis also plays a critical role; increasing the dilution from 50% to 100% can cause a significant rise in surface area and pore volume, indicating a more porous structure. scielo.br For example, a copolymer synthesized with 80% EGDMA and a 100% dilution degree in cyclohexane achieved a surface area of 260.4 m²/g and a pore volume of 0.5 cm³/g. scielo.brresearchgate.net

The following table summarizes the effect of EGDMA content and dilution degree on the properties of GMA-EGDMA copolymers. scielo.br

Table 1: Influence of EGDMA Content and Dilution on Polymer Properties

| Copolymer ID | EGDMA Content (%) | Dilution Degree (%) | Diluent | Apparent Density (g/cm³) | Surface Area (m²/g) | Pore Volume (cm³/g) |

| P-01 | 20 | 50 | Hexane | 0.44 | 1.8 | < 0.01 |

| P-05 | 80 | 50 | Cyclohexane | 0.38 | 9.0 | 0.02 |

| P-06 | 80 | 100 | Cyclohexane | 0.21 | 260.4 | 0.50 |

Similarly, in the formation of pH-sensitive hydrogels, EGDMA is used as a crosslinker with monomers like acrylic acid and polyvinyl alcohol. nih.gov Research shows that as the concentration of the EGDMA crosslinker increases, the crosslinking density of the resulting hydrogel rises. This leads to a decrease in the mesh size of the polymer network, which in turn reduces the material's porosity and its ability to swell. nih.gov Conversely, a higher crosslinker concentration increases the gel fraction of the hydrogel, meaning more of the monomers are successfully incorporated into the polymer network. nih.gov

The influence of EGDMA concentration on hydrogel properties is detailed in the table below. nih.gov

Table 2: Effect of EGDMA Concentration on Acrylic Acid–Polyvinyl Alcohol Hydrogel Properties

| Formulation Code | EGDMA (g) | Porosity (%) | Gel Fraction (%) |

| AP-1 | 0.3 | 28.12 ± 1.12 | 92.15 ± 0.75 |

| AP-2 | 0.5 | 24.45 ± 0.98 | 94.52 ± 0.52 |

| AP-3 | 0.7 | 21.11 ± 1.01 | 96.18 ± 0.41 |

| AP-4 | 0.9 | 18.23 ± 0.88 | 97.55 ± 0.34 |

| AP-5 | 1.1 | 15.02 ± 0.71 | 98.62 ± 0.22 |

Furthermore, DEGDMA has been used as a crosslinking monomer in graft copolymerization. In one study, Dimethylaminoethyl methacrylate (DMAEMA) and DEGDMA were grafted onto a biopolymer backbone derived from bagasse xylan and andrographolide. mdpi.com The investigation focused on optimizing reaction conditions, finding that a reaction temperature of 50°C and a time of 5 hours yielded the highest grafting rate of 79%. mdpi.com This demonstrates how DEGDMA participates as a crucial comonomer in creating complex, functional biomaterials.

Polymer Network Characterization and Structure Property Relationships of Poly Diethylene Glycol Dimethacrylate

Analysis of Polymer Network Architecture

The architecture of the polymer network dictates the macroscopic properties of the material. Key parameters include the crosslink density, the homogeneity of the network, and the size of the spaces between polymer chains, all of which are influenced by the conditions under which polymerization occurs.

Crosslink Density and Network Homogeneity

Crosslink density refers to the number of elastically active chains or crosslinks within a given volume of the polymer network. researchgate.net A higher crosslink density generally leads to a more rigid material with a higher Young's modulus. elsevierpure.com However, the distribution of these crosslinks is often not uniform.

Polymerization of dimethacrylates can lead to network inhomogeneity, characterized by the formation of highly crosslinked, dense microgel agglomerates embedded within a less crosslinked, more flexible matrix. researchgate.net This non-uniformity arises from the gel effect during polymerization, where localized increases in viscosity hinder termination reactions, leading to runaway polymerization in certain regions. Studies on related poly(ethylene glycol) dimethacrylate (PEGDM) systems have shown that hydrogels derived from lower molecular mass precursors can exhibit multiple correlation lengths, which suggests the formation of inhomogeneous gel structures. nist.gov This structural heterogeneity significantly impacts the material's mechanical and swelling properties.

Mesh-Size Distribution Quantification

The mesh size, or correlation length, represents the average distance between polymer chains or crosslink points within the network. This structural feature is critical as it governs the diffusion of molecules through the polymer matrix. Techniques like Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are invaluable for characterizing the nanoscale morphology of these water-swollen polymer networks. nist.govnih.gov

For photopolymerized poly(ethylene glycol) hydrogels, SAXS patterns often show a distinct correlation peak, indicating a relatively uniform spacing of dense crosslink junctions. nih.gov The position of this peak can be used to calculate the characteristic mesh size. For instance, studies on photopolymerized PEG hydrogels revealed dense crosslink junctions spaced approximately 6 to 16 nm apart. nih.gov The analysis of fractures in poly(dimethacrylate) networks has identified globular domains with diameters ranging from 10 to 100 nm, corresponding to the aforementioned highly crosslinked microgel regions. researchgate.net

Impact of Polymerization Conditions on Network Structure

The final network structure of Poly(DEGDMA) is highly dependent on the conditions during its formation. Key parameters include monomer concentration, initiator concentration, and temperature.

Monomer and Initiator Concentration : An increase in the initial monomer concentration generally leads to a higher crosslink density, resulting in increased Young's modulus and breaking stress. elsevierpure.com The concentration of the initiator also plays a critical role. In graft copolymerization involving DEGDMA, the grafting rate increases with initiator concentration up to a certain point. mdpi.com Beyond an optimal concentration (e.g., 55 mmol/L in one study), the grafting rate may decrease because the higher concentration of free radicals increases the probability of homopolymerization of the monomers rather than grafting onto the polymer backbone. mdpi.com

Temperature and Reaction Time : The kinetics of polymerization are strongly influenced by temperature. A study using diethylene glycol dimethacrylate as a model monomer investigated polymerization kinetics under various temperatures and photoinitiator concentrations. vot.pl It was found that different kinetic models (monomolecular, bimolecular, or mixed termination) could be applied to describe the polymerization rate, with the termination mechanism itself being dependent on the degree of double bond conversion. vot.pl In one specific synthesis, optimal results were achieved at a reaction temperature of 50°C with a reaction time of 5 hours. mdpi.com These conditions directly affect the rate of polymerization and the mobility of growing polymer chains, thereby influencing the final network homogeneity and crosslink density.

Table 1: Effect of Polymerization Conditions on Network Properties

| Polymerization Condition | Observation | Impact on Network Structure | Source |

|---|---|---|---|

| Increasing Monomer Concentration | Increased Young's modulus and breaking stress. | Leads to higher crosslink density. | elsevierpure.com |

| Increasing Initiator Concentration | Grafting rate increased up to an optimal point (55 mmol/L), then decreased. | Affects the balance between graft copolymerization and homopolymerization, influencing network formation. | mdpi.com |

| Reaction Temperature | Influences polymerization kinetics and termination mechanisms. Optimal grafting achieved at 50°C in a specific study. | Affects the rate of reaction and mobility of polymer chains, impacting final network homogeneity. | mdpi.comvot.pl |

Advanced Characterization Techniques for Polymeric Materials

A suite of advanced analytical techniques is employed to probe the structure of Poly(DEGDMA) from the molecular to the microstructural level.

Spectroscopic Analysis (e.g., FTIR, ATR-FTIR)

Fourier Transform Infrared (FTIR) spectroscopy, particularly in the Attenuated Total Reflection (ATR) mode, is a powerful and accessible tool for monitoring the polymerization of dimethacrylates. nih.gov This technique allows for the in-situ tracking of the conversion of monomer to polymer by observing changes in specific vibrational bands.

The polymerization process is primarily followed by monitoring the disappearance of the carbon-carbon double bond (C=C) from the methacrylate (B99206) group. This vibration gives rise to a characteristic absorption peak at approximately 1636-1637 cm⁻¹. nih.govresearchgate.net As polymerization proceeds, the intensity of this peak decreases, allowing for the calculation of the degree of conversion. Other important peaks in the FTIR spectrum of DEGDMA include the C=O stretching vibration of the ester group at around 1722 cm⁻¹ and C-O stretching vibrations between 1143 and 1320 cm⁻¹. nih.govresearchgate.net The C-O peak at 1320 cm⁻¹ has been suggested as a reliable reaction peak for estimating monomer conversion with high repeatability. nih.gov While a complete disappearance of the C=C peak is expected for full polymerization, residual peaks may be observed due to unreacted monomer on the surface when using ATR-FTIR, which has a limited penetration depth. researchgate.net

Table 2: Key Bands in FTIR/ATR-FTIR Spectra for Monitoring DEGDMA Polymerization

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance | Source |

|---|---|---|---|

| ~1637 | C=C Alkene Stretch | Primary peak for monitoring monomer conversion; intensity decreases with polymerization. | nih.govresearchgate.net |

| ~1722 | C=O Ester Stretch | Often used as a stable internal reference peak as its intensity is unaffected by polymerization. | researchgate.net |

| 1320 & 1300 | C-O Stretch | Can be used as a reaction peak to calculate conversion, noted for high repeatability. | nih.gov |

Morphological and Microstructural Evaluation (e.g., SEM, DLS)

Scanning Electron Microscopy (SEM) provides direct visual information about the surface topography and microstructure of Poly(DEGDMA) materials. SEM analysis can reveal features such as porosity, surface roughness, and particle morphology. For example, in a composite material incorporating DEGDMA, SEM micrographs showed a transformation from a smooth surface to one that was rough and porous after graft copolymerization. mdpi.com In another instance, nanoparticles prepared using DEGDMA were observed by SEM to have a spherical morphology with a particle size of about 100–200 nm. mdpi.com

It is important to note that sample preparation for SEM, such as freeze-drying, can potentially introduce artifacts that alter the morphology from its native, swollen state. mdpi.com Other techniques, such as Atomic Force Microscopy (AFM), have also been used to study the morphology of poly(dimethacrylate) networks, revealing globular domains in the range of 10-100 nm, which are attributed to highly crosslinked microgel agglomerates. researchgate.net Dynamic Light Scattering (DLS) can be employed to determine the size distribution of particles in a suspension, which is relevant for applications involving Poly(DEGDMA) nanoparticles or microparticles. researchgate.net

Thermal Analysis Techniques (e.g., TGA, DTG, DTA)

Thermal analysis techniques are crucial for characterizing the thermal stability and degradation behavior of polymeric materials like poly(this compound) (poly(DEGDMA)). Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components. tainstruments.com Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, and its peaks indicate the temperatures at which the maximum rates of mass loss occur. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, revealing whether degradation processes are endothermic or exothermic. researchgate.net

The thermal degradation of poly(DEGDMA) has been shown to be a complex process that occurs in multiple stages. akjournals.com Analysis of a cross-linked poly(diethylenedimethacrylate) sample revealed three distinct thermal degradation stages when heated in air at a rate of 12°C/min. akjournals.com The initial, minor weight loss observed between 40 and 110°C is attributed to the volatilization of residual impurities from the synthesis process. akjournals.com The primary decomposition occurs at higher temperatures, involving depolymerization and cracking reactions. akjournals.com

Studies show the complexity of the thermal degradation mechanism for polymers based on ethylene (B1197577) glycol dimethacrylate increases as the ethylene glycol chain in the macromolecule grows. akjournals.com The thermal stability, in contrast, tends to decrease with a longer ethylene glycol chain. akjournals.com

Below is a table summarizing the thermogravimetric characteristics for poly(DEGDMA) during thermal degradation.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | DTG Peak Temperature (°C) |

| I | 40 - 110 | 3.5 | 80 |

| II | 220 - 335 | 49.0 | 300 |

| III | 335 - 450 | 47.5 | 420 |

| Data sourced from a study on the thermal behaviour of cross-linked macroporous adsorbents based on ethylene glycol dimethacrylate. akjournals.com |

Mechanical Property Assessment (e.g., Compressive Modulus, Diametral Tensile Strength)

The mechanical properties of a polymer network are critical for determining its suitability for various applications. Compressive Modulus measures a material's stiffness under a compressive load, indicating its resistance to shortening. Diametral Tensile Strength (DTS) is a measure of the tensile strength of a brittle material, determined by compressing a cylindrical specimen along its diameter until it fractures.

Specific compressive modulus and diametral tensile strength values for a pure poly(this compound) homopolymer are not extensively detailed in the surveyed literature. However, the mechanical properties of structurally similar dimethacrylate polymers, which are often used in dental resins, provide valuable context. The properties of these materials are highly dependent on the chemical structure of the monomer, which influences the crosslink density and flexibility of the resulting polymer network.

For instance, a polymer made from Triethylene glycol dimethacrylate (TEGDMA), which has a slightly longer ether chain than DEGDMA, is known to form a flexible network. nih.gov In contrast, polymers based on Bis-GMA form more rigid networks. nih.gov The modulus of elasticity (Young's Modulus) for various homopolymers used in dental resins has been studied, showing a wide range of values that reflect their structural differences. nih.gov Copolymers that blend different monomers, such as Bis-GMA and TEGDMA, can achieve mechanical properties that are significantly different from the individual components. nih.gov

The table below presents the Modulus of Elasticity for several common dimethacrylate polymers, illustrating the range of mechanical properties in this class of materials.

| Polymer | Modulus of Elasticity (GPa) |

| Poly(Bis-GMA) | 1.43 |

| Poly(UDMA) | 1.10 |

| Poly(TEGDMA) | 0.74 |

| Data sourced from a study on light-cured dimethacrylate-based dental resins. nih.gov |

Water Sorption and Swelling Behavior

The interaction with aqueous environments is a defining characteristic of hydrophilic polymer networks. Water sorption refers to the uptake of water by a material, while swelling is the consequent increase in volume. For polymers containing hydrophilic groups, such as the ether linkages in the poly(DEGDMA) backbone, the tendency to absorb water is significant. This behavior is influenced by the polymer's crosslink density and the hydrophilicity of the constituent monomer. researchgate.net

Excessive water sorption can negatively impact the material's properties, potentially leading to the hydrolytic degradation of chemical bonds and weakening the polymer network. researchgate.net The chemical structure of the dimethacrylate monomer directly affects the amount of solvent the resulting polymer will absorb. researchgate.net

Studies on related dental resins show that polymers made from monomers with longer, more flexible, and hydrophilic ethylene glycol chains tend to exhibit higher water sorption. A homopolymer of triethylene glycol dimethacrylate (TEGDMA), for example, absorbs a significant amount of water compared to more hydrophobic or rigid polymers like those made from Bis-EMA. nih.govresearchgate.net The diffusion of water into the polymer matrix is also a key parameter, with the diffusion coefficient indicating the rate of liquid uptake. nih.gov

The following table compares the water sorption values for homopolymers prepared from different dimethacrylate monomers commonly used in dental materials.

| Polymer | Water Sorption (wt%) |

| Poly(TEGDMA) | 6.33 |

| Poly(Bis-GMA) | 3.05 |

| Poly(UDMA) | 2.60 |

| Poly(Bis-EMA) | 1.79 |

| Data sourced from studies on light-cured dimethacrylate resins. nih.govresearchgate.net |

Degradation and Stability Studies of Poly Diethylene Glycol Dimethacrylate Systems

Hydrolytic Degradation Mechanisms

Hydrolytic degradation involves the breakdown of a material due to its reaction with water. For cross-linked polymers like poly(DEGDMA), this process can lead to changes in mechanical properties, mass loss, and the release of constituent molecules. The primary mechanism of hydrolytic degradation for this polymer is the scission of ester bonds within its structure.

The resistance of poly(DEGDMA) to hydrolytic degradation is not uniform and is significantly influenced by the specifics of its polymer network structure. researchgate.net Several factors play a role:

Cross-linking Density: The concentration of the monomer during polymerization affects the final cross-linking density. nist.govnist.gov A more densely cross-linked network may exhibit different water absorption and degradation kinetics compared to a looser network. nih.gov

Hydrophilicity: The presence of the diethylene glycol segment makes the polymer hydrophilic. The hydrophilicity of the network influences how much water it can absorb (swell). mdpi.com A higher water content within the hydrogel can facilitate the hydrolysis of ester bonds. nih.gov The local microenvironment around the ester bonds is crucial; a more hydrophilic environment allows for easier access of water molecules, promoting hydrolysis. nih.gov

Molecular Weight of Precursor: The initial molecular weight of the monomer or prepolymer used can determine the structural characteristics of the resulting hydrogel network, such as its mesh size and mechanical properties. researchgate.netnist.govnist.gov These structural differences can, in turn, influence the rate of water diffusion into the polymer and its subsequent degradation. nih.gov For instance, hydrogels made from higher molecular weight polymers may have a larger mesh structure, potentially affecting degradation rates. researchgate.net

Chemical Environment: The local chemical environment adjacent to the ester bond can impact its stability. Increasing the hydrophobicity of the groups near the ester linkage can make it less accessible to water, thereby slowing the rate of hydrolysis. nih.gov

Systematic investigations have shown that by adjusting the monomer molecular mass and concentration, the resulting hydrogel's structure and mechanical properties can be precisely controlled, which has direct implications for its degradation profile. nist.govnist.gov

As the ester bonds in the poly(DEGDMA) network are broken, soluble degradation products are released. The identification of these products is essential for evaluating the biocompatibility of the material. researchgate.net The primary degradation products expected from the simple hydrolysis of the poly(DEGDMA) backbone are methacrylic acid and diethylene glycol.

In related, more complex poly(ethylene glycol)-based hydrogels, degradation has been shown to release components like poly(ethylene glycol) and the corresponding acid from the cleaved ester linkage, such as poly(acrylic acid). nih.gov The characterization and quantification of released products are often performed using advanced analytical techniques. Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful method for separating, identifying, and measuring the compounds released during the degradation process. nih.govresearchgate.net This technique allows for the accurate identification of degradation components, which is a critical step in the biological evaluation of any medical device. researchgate.net

Table 1: Potential Hydrolytic Degradation Products of Poly(DEGDMA) and Related Polymers

| Polymer System | Identified/Expected Degradation Products | Analytical Method |

| Poly(diethylene glycol dimethacrylate) | Diethylene Glycol, Methacrylic Acid | - |

| Poly(ethylene glycol) diacrylate (PEGDA) based nanoparticles | Products identified via mass spectrometry | Mass Spectrometry nih.gov |

| PEG-based hydrogels with oligo(alpha-hydroxy acid) | Poly(ethylene glycol), alpha-hydroxy acid, oligo(acrylic acid) | - nih.gov |

| Biodegradable Polyester | Components resolved and identified | Liquid Chromatography-Mass Spectrometry (LC-MS) researchgate.net |

Thermal Degradation Processes

Thermal degradation involves the decomposition of the polymer at elevated temperatures. This process is distinct from hydrolytic degradation and involves different chemical pathways, including depolymerization and chain scission, leading to the formation of volatile products.

The thermal decomposition of poly(this compound) is a complex process that occurs in multiple stages. akjournals.com Thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG) curves show that the complexity of the thermal degradation mechanism increases as the length of the ethylene (B1197577) glycol chain in the polymer increases, following the sequence: poly(ethylene dimethacrylate) (PEDM), poly(this compound) (PDEDM), and poly(triethylene glycol dimethacrylate) (PTEDM). akjournals.com The multi-stage nature of the decomposition suggests that different types of bond-breaking reactions occur at different temperature ranges. akjournals.comresearchgate.net The thermal stability of these cross-linked dimethacrylate polymers tends to decrease as the length of the glycol chain within the macromolecule increases. akjournals.com

Table 2: Thermogravimetric Characteristics of Ethylene Glycol Dimethacrylate Polymers

| Polymer | First Stage (°C) | Common Stage (°C) |

| PEDM | 200-470 | 40-110 |

| PDEDM | 190-480 | 40-110 |

| PTEDM | 180-480 | 40-110 |

| Data sourced from a study on the thermal behavior of cross-linked macroporous adsorbents. The common first stage is attributed to the volatilization of undesirable components. akjournals.com |

At lower temperatures (below 400°C), the primary thermal degradation pathway for poly(this compound) is depolymerization. akjournals.com This process involves the unzipping of the polymer chains, leading to the formation of the original monomer, this compound. This depolymerization can be highly efficient, with studies showing that the monomer is evolved in proportions as high as 96-98%. akjournals.com

As the temperature increases, the degradation process becomes more intricate. The initial depolymerization is accompanied by secondary decomposition and recombination reactions. akjournals.com These high-temperature processes result in advanced cracking of the polymer structure, leading to the formation of a variety of chemical products, with those of low molecular weight being predominant. akjournals.com

Biodegradation and Biocorrosion Research

Bacterial Cell-Mediated Biodegradation (e.g., Streptococcus mutans Esterases)